

physical and chemical properties of 3',4'-Dichloroacetophenone

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Compound of Interest

Compound Name: 3',4'-Dichloroacetophenone

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An In-depth Technical Guide to 3',4'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichloroacetophenone is a halogenated aromatic ketone that serves as a crucial intermediate in organic synthesis. Its chemical structure, featuring a dichlorinated phenyl ring attached to an acetyl group, makes it a versatile building block for the synthesis of a variety of more complex molecules. This is particularly true in the pharmaceutical industry, where it is a precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of **3',4'-**

Dichloroacetophenone, detailed experimental protocols for its synthesis and purification, and insights into its applications.

Core Physical and Chemical Properties

The fundamental properties of **3',4'-Dichloroacetophenone** are summarized in the table below, providing a quick reference for laboratory use.



Property	Value	References
Molecular Formula	C ₈ H ₆ Cl ₂ O	[1][2][3][4][5][6][7]
Molecular Weight	189.04 g/mol	[1][2][3][4][5][6][7]
CAS Number	2642-63-9	[1][2][3][4][6][7][8][9]
Appearance	White to light yellow/cream crystalline powder or solid.	[1][2][10][11][12]
Melting Point	72-78 °C	[1][2][3][7][9][10][11]
Boiling Point	135 °C at 12 mmHg; 121 °C at 6 mmHg	[1][2][3][7][9]
Solubility	Soluble in methanol, ethanol, and acetone.[1][10] Limited solubility in water.[10]	
Density	Approximately 1.298 g/cm³ (rough estimate)	[2]
Purity	Commercially available in purities of >98% to 99%.	[1][3][7][10][11]

Synthesis and Purification: Experimental Protocols

The primary method for the synthesis of **3',4'-Dichloroacetophenone** is the Friedel-Crafts acylation of **1,2**-dichlorobenzene.

Experimental Protocol: Friedel-Crafts Acylation for 3',4'-Dichloroacetophenone Synthesis

This protocol describes a representative procedure for the synthesis of **3',4'- Dichloroacetophenone**.

Materials:

• 1,2-Dichlorobenzene



- · Acetyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM), anhydrous
- Concentrated hydrochloric acid (HCI)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ice

Procedure:

- Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a
 dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium
 chloride) to protect the reaction from atmospheric moisture.
- Catalyst Suspension: Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the reaction flask.
- Cooling: Cool the suspension to 0 °C using an ice bath.
- Addition of Acylating Agent: Add acetyl chloride (1.05 equivalents) dropwise to the cooled suspension while stirring.
- Addition of Substrate: Add 1,2-dichlorobenzene (1.0 equivalent) dropwise to the reaction mixture. The rate of addition should be controlled to maintain the temperature below 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture
 of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride
 complex.



- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

Experimental Protocol: Purification by Recrystallization

Materials:

- Crude 3',4'-Dichloroacetophenone
- Ethanol or a mixture of ethanol and water

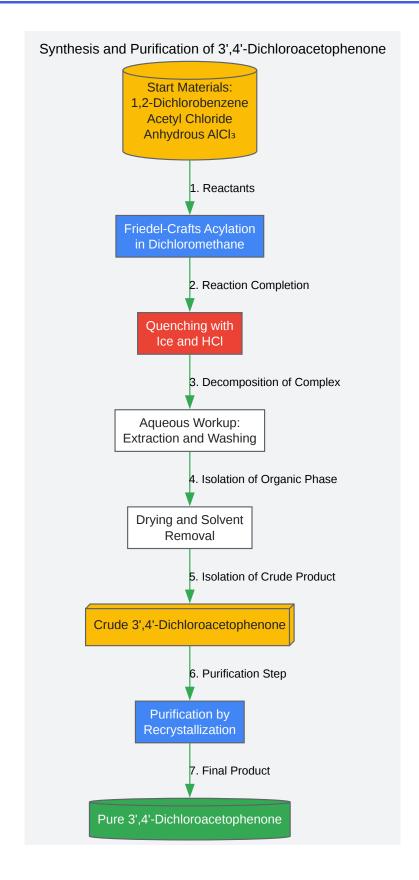
Procedure:

- Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
- Crystallization: Slowly add water to the hot ethanol solution until the solution becomes slightly turbid. Reheat to obtain a clear solution.
- Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
- Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of **3',4'- Dichloroacetophenone**.





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Caption: Workflow for the synthesis and purification of **3',4'-Dichloroacetophenone**.



Spectroscopic Analysis

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and signals in the aromatic region corresponding to the three protons on the dichlorinated phenyl ring.
- 13C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon, the methyl carbon, and the carbons of the aromatic ring.
- IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.[2] Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.[2]

Applications in Research and Drug Development

3',4'-Dichloroacetophenone is a valuable building block in the synthesis of various biologically active compounds. Its utility stems from the reactivity of the ketone functional group and the potential for further modification of the aromatic ring. It has been identified as an intermediate in the synthesis of compounds with potential antimicrobial and anticancer properties.[5] The acetophenone scaffold, in general, is recognized as a useful starting point for drug discovery and development.

Safety and Handling

3',4'-Dichloroacetophenone is harmful if swallowed.[1][12] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. [4][12]

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